N-(4-methyl-3-nitrobenzyl)morpholine
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Overview
Description
N-(4-methyl-3-nitrobenzyl)morpholine is a chemical compound with the molecular formula C12H16N2O3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a morpholine ring attached to a benzyl group that is substituted with a methyl and a nitro group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-3-nitrobenzyl)morpholine typically involves a multi-step process. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring to introduce an acyl group.
Reduction: The acyl group is then reduced to an alkane.
Nitration: The benzene ring is nitrated to introduce a nitro group.
Substitution: The nitrobenzyl group is then reacted with morpholine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-3-nitrobenzyl)morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding nitro compound.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used.
Scientific Research Applications
N-(4-methyl-3-nitrobenzyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-methyl-3-nitrobenzyl)morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The morpholine ring can also interact with various enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-methylmorpholine: A similar compound with a methyl group instead of a benzyl group.
4-methylmorpholine: A compound with a methyl group on the morpholine ring.
3-nitrobenzylamine: A compound with a nitrobenzyl group attached to an amine.
Uniqueness
N-(4-methyl-3-nitrobenzyl)morpholine is unique due to the presence of both a nitro group and a morpholine ring, which confer specific chemical and biological properties. The combination of these functional groups makes it a versatile compound with diverse applications in various fields .
Properties
IUPAC Name |
4-[(4-methyl-3-nitrophenyl)methyl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-10-2-3-11(8-12(10)14(15)16)9-13-4-6-17-7-5-13/h2-3,8H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACODSVKAYYGMTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CCOCC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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